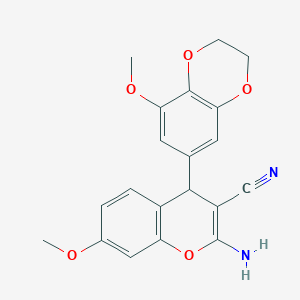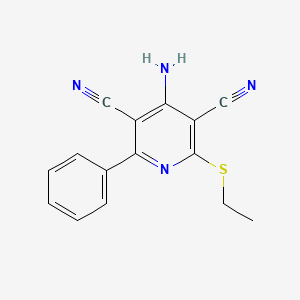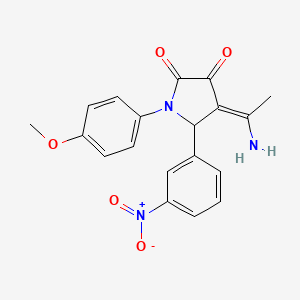![molecular formula C18H17FN4O B11045736 4-Amino-1-(2-fluorophenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045736.png)
4-Amino-1-(2-fluorophenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(2-fluorophenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one: 4-aminoquinoline , is a heterocyclic compound with a fused pyrazoloquinoline ring system. Its chemical structure consists of a quinoline core with an additional pyrazole ring fused at the 3,4-positions. Let’s explore its synthesis and properties.
Vorbereitungsmethoden
Synthetic Routes:
Cyclization of Quinolines: One common method involves cyclization of 1- and 8-substituted quinolines . For instance, intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline can yield 4H-pyrrolo[3,2,1-ij]quinolin-2-ones.
Reduction and Condensation: Reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate selectively forms 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones, which can then be condensed with aldehydes or acetone .
Industrial Production:
Industrial-scale production methods for this compound may involve modifications of the above synthetic routes, optimized for efficiency and yield.
Analyse Chemischer Reaktionen
4-Aminoquinoline: can participate in various reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group can yield different derivatives.
Substitution: Substitution reactions at various positions are possible. Common reagents include hydrazine hydrate, aldehydes, and acetone.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications:
Anticoagulant Activity: Some derivatives of 4H-pyrrolo[3,2,1-ij]quinolin-2-ones exhibit inhibitory activity against blood coagulation factors Xa and XIa .
Biological Studies: It may be explored for antibacterial, antitumor, and other biological activities .
Drug Development: Its unique scaffold could inspire drug design efforts.
Wirkmechanismus
The exact mechanism by which 4-aminoquinoline exerts its effects depends on the specific derivative. It may interact with molecular targets involved in coagulation pathways or other biological processes.
Vergleich Mit ähnlichen Verbindungen
While 4-aminoquinoline shares structural features with other quinoline derivatives, its specific functionalization and fused pyrazole ring make it distinct. Similar compounds include other quinoline-based molecules with potential biological activities.
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications
Eigenschaften
Molekularformel |
C18H17FN4O |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
4-amino-1-(2-fluorophenyl)-7,7-dimethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C18H17FN4O/c1-18(2)7-12-15(14(24)8-18)16(20)10-9-21-23(17(10)22-12)13-6-4-3-5-11(13)19/h3-6,9H,7-8H2,1-2H3,(H2,20,22) |
InChI-Schlüssel |
XNDZFUUXPHKXML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC=CC=C4F)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 3-(2,4-dichlorophenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11045683.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045686.png)
![7-{2-[(3-Chlorobenzyl)oxy]phenyl}-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11045694.png)
![ethyl {4-[3-amino-3-oxo-1-(thiophen-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11045702.png)

![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11045711.png)
![methyl 4-(4-methoxybenzyl)-4',4'-dimethyl-2',6'-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-3'-carboxylate](/img/structure/B11045717.png)
![N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide](/img/structure/B11045722.png)
![5a-methoxy-1,3-dioxo-4-phenyloctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile](/img/structure/B11045724.png)

![N-(4-{[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B11045743.png)
